

Unveiling the Spectroscopic Signature of Isocampneoside I: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isocampneoside I*

Cat. No.: *B12386956*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the spectral data of **Isocampneoside I**, a significant iridoid glycoside. This document compiles and presents the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a clear, accessible format, alongside the experimental protocols utilized for its characterization.

Spectroscopic Data of Isocampneoside I

The structural elucidation of **Isocampneoside I**, isolated from the methanol extract of the flowering aerial parts of *Phlomis ispartensis*, was achieved through comprehensive spectroscopic analysis. The following tables summarize the ^1H NMR, ^{13}C NMR, and mass spectral data.

^1H and ^{13}C NMR Spectral Data

The NMR spectra were recorded in CD_3OD . The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ^1H and ^{13}C NMR Data for **Isocampneoside I** (in CD_3OD)

Position	δC (ppm)	δH (ppm), mult. (J in Hz)
Aglycone		
1	94.5	5.85, d (2.0)
3	142.9	6.33, br s
4	118.7	
5	37.1	2.89, m
6	78.9	4.21, dd (6.5, 1.5)
7	134.5	
8	151.9	7.51, s
9	47.9	2.61, m
10	14.1	1.15, d (7.0)
11	170.2	
Caffeoyl Moiety		
1'	127.8	
2'	115.4	6.81, d (8.0)
3'	146.9	
4'	149.8	
5'	116.6	6.98, d (8.0)
6'	123.4	6.69, dd (8.0, 2.0)
7'	148.1	7.62, d (16.0)
8'	115.1	6.35, d (16.0)
9'	168.9	
Glucosyl Moiety		
1''	100.2	4.81, d (8.0)

2"	74.9	3.45, m
3"	78.1	3.52, m
4"	71.9	3.38, m
5"	78.5	3.56, m
6"a	63.1	3.89, dd (12.0, 2.0)
6"b	3.71, dd (12.0, 5.5)	

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of **Isocampneoside I**.

Table 2: Mass Spectrometry Data for **Isocampneoside I**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+Na] ⁺	647.1795	647.1789	C ₂₉ H ₃₂ O ₁₅ Na

Experimental Protocols

Isolation of Isocampneoside I

The air-dried and powdered flowering aerial parts of *Phlomis ispartensis* were extracted with methanol. The concentrated extract was then suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol. The n-butanol extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water. Fractions containing **Isocampneoside I** were further purified by repeated column chromatography on silica gel and reversed-phase (C18) silica gel to yield the pure compound.

Spectroscopic Analysis

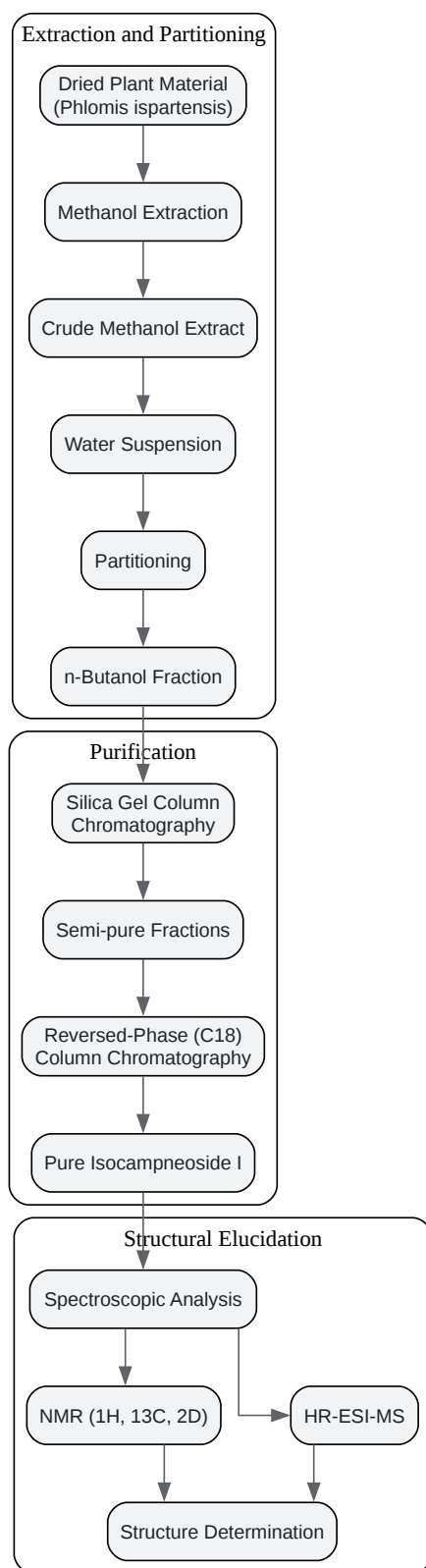
- NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in

deuterated methanol (CD_3OD). Chemical shifts were referenced to the residual solvent signals.

- Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 1100 series LC/MSD TOF system with an electrospray ionization (ESI) source in positive ion mode.

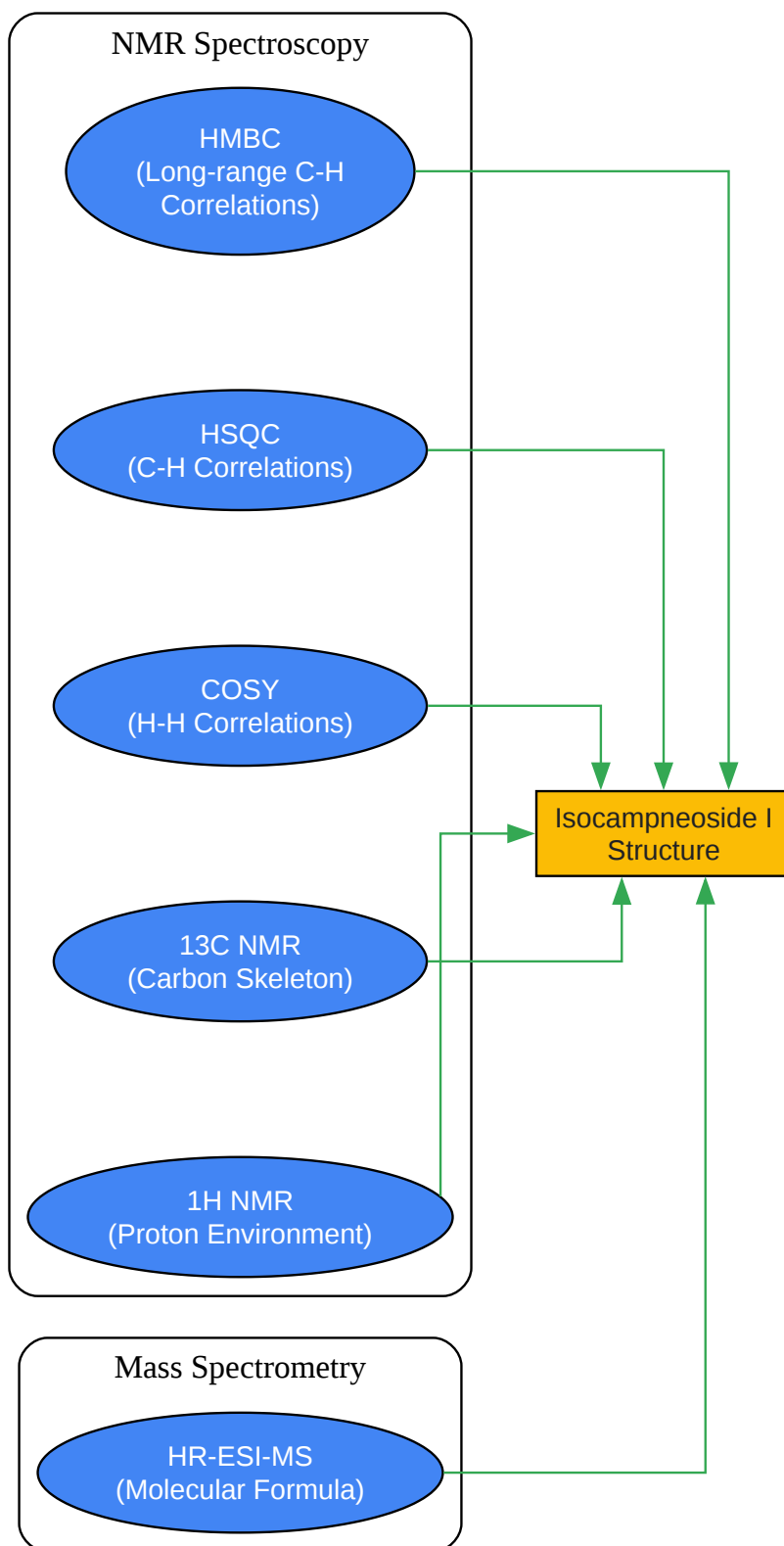
Visualization of Methodologies

The following diagrams illustrate the workflow for the isolation and structural elucidation of **Isocampneoside I**.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of **Isocampneoside I**.



[Click to download full resolution via product page](#)

Caption: Logical relationship of spectral data in the structural elucidation of **Isocampneoside I**.

- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Isocampneoside I: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386956#spectral-data-nmr-ms-of-isocampneoside-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com